N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine)

Overview

Description

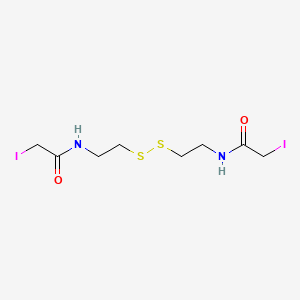

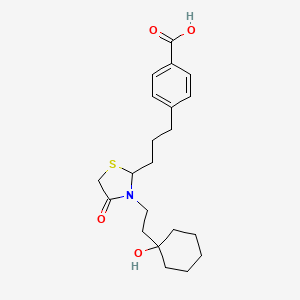

N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) is a chemical compound that is commonly referred to as Iodoacetamide. It is a highly reactive compound that is widely used in scientific research, specifically in the field of biochemistry. Iodoacetamide is used to modify cysteine residues in proteins, which allows for the study of protein structure and function.

Scientific Research Applications

Protein Sulfhydryl Groups Crosslinking

N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) (BIDBE) has been utilized as a bifunctional reagent for protein sulfhydryl groups. It is capable of reacting with sulfhydryl groups in proteins like tubulin, facilitating the generation of a cleavable crosslink between protein subunits, such as those in aldolase. This reagent is unique in its ability to create cleavable crosslinks between nonadjacent sulfhydryl groups in proteins (Luduena, Roach, Trcka, & Weintraub, 1981).

Application in Polyamine Analogue Studies

Several studies have explored the effects of polyamine analogues on biological systems, including their impact on cell growth, enzyme activities, and polyamine metabolism. These studies provide valuable insights into the biological roles of polyamines and their analogues, which can be significant for understanding various cellular processes and potential therapeutic applications. For instance, N1,N12-bis(ethyl)spermine and related analogues have been studied for their influence on spermidine/spermine N1-acetyltransferase activity, polyamine pool depletion, and growth inhibition in different cell lines (Porter, Ganis, Libby, & Bergeron, 1991), (Pegg & Hu, 1995).

Coordination Chemistry and Enzyme Mimicking

The use of related compounds like 2,2'-dithiodibenzaldehyde for incorporating thiolate donors into the coordination sphere of transition metal complexes has been expanded to include the synthesis of complexes with pentadentate ligands. This methodology is significant for mimicking the active sites of certain enzymes, such as Co nitrile hydratase, and for the development of bioinorganic chemistry (Smucker, Vanstipdonk, & Eichhorn, 2007).

Nuclear Medicine Applications

Compounds like (ethoxy(ethyl)amino)methanedithiol, which are structurally related to N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine), are used in nuclear medicine as ligands for the preparation of diagnostic radiopharmaceuticals. These compounds are particularly relevant for myocardial perfusion imaging using technetium-99m radiopharmaceuticals (Nabati, 2018).

properties

IUPAC Name |

2-iodo-N-[2-[2-[(2-iodoacetyl)amino]ethyldisulfanyl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14I2N2O2S2/c9-5-7(13)11-1-3-15-16-4-2-12-8(14)6-10/h1-6H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPVSTIWFFFMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCNC(=O)CI)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14I2N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230154 | |

| Record name | N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) | |

CAS RN |

80214-56-8 | |

| Record name | N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080214568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(alpha-iodoacetyl)-2,2'-dithiobis(ethylamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Carboxy-2-(1-oxohexadecoxy)propyl]-trimethylammonium](/img/structure/B1212358.png)